1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
The synthesis of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone typically involves the condensation reaction between 3-methylbenzaldehyde and 4-aminoacetophenone. The reaction is usually carried out under reflux conditions in the presence of an acid or base catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms . The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone can be compared with other Schiff bases and related compounds:
1-{4-[(2-hydroxybenzylidene)amino]phenyl}ethanone: This compound has a hydroxyl group instead of a methyl group, which can influence its reactivity and biological activity.
1-{4-[(3-chlorobenzylidene)amino]phenyl}ethanone: The presence of a chlorine atom can enhance the compound’s electrophilic properties and potentially increase its antimicrobial activity.
The uniqueness of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C16H15NO |
---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
1-[4-[(3-methylphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C16H15NO/c1-12-4-3-5-14(10-12)11-17-16-8-6-15(7-9-16)13(2)18/h3-11H,1-2H3 |
InChI-Schlüssel |
ZFWIPSANYLBLJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.